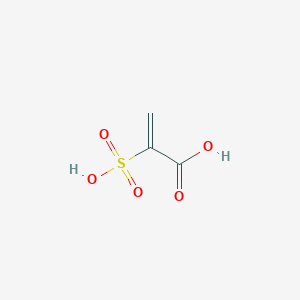
2-Propenoic acid, 2-sulfo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-sulfo- is a chemical compound with the molecular formula C3H4O5S. It is a derivative of acrylic acid, where a sulfonic acid group is attached to the second carbon of the propenoic acid chain. This compound is known for its high reactivity and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-sulfo- can be synthesized through several methods. One common approach involves the sulfonation of acrylic acid. This reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the sulfonic acid group to the desired position on the acrylic acid molecule.
Industrial Production Methods
In industrial settings, the production of 2-Propenoic acid, 2-sulfo- often involves the catalytic oxidation of propene to produce acrylic acid, followed by sulfonation. This method is efficient and allows for large-scale production of the compound. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-sulfo- undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety allows for addition reactions with nucleophiles and electrophiles.
Substitution Reactions: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Polymerization: The compound can undergo polymerization to form poly(2-propenoic acid, 2-sulfo-) and its copolymers.
Common Reagents and Conditions
Addition Reactions: Common reagents include hydrogen halides, water, and alcohols. These reactions typically occur under mild conditions.
Substitution Reactions: Reagents such as alkyl halides and amines are used in substitution reactions, often requiring catalysts or specific reaction conditions.
Polymerization: Initiators such as peroxides or azo compounds are used to catalyze the polymerization process.
Major Products Formed
Addition Reactions: Products include halogenated derivatives, alcohols, and ethers.
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Polymerization: The major product is poly(2-propenoic acid, 2-sulfo-) and its copolymers, which have various industrial applications.
Applications De Recherche Scientifique
2-Propenoic acid, 2-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is used in the development of biomaterials and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of superabsorbent polymers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-sulfo- involves its reactivity due to the presence of both the double bond and the sulfonic acid group. The double bond allows for addition reactions, while the sulfonic acid group can participate in acid-base reactions and form strong ionic interactions. These properties make the compound highly versatile in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic Acid: The parent compound of 2-Propenoic acid, 2-sulfo-, known for its use in polymer production.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, used in the production of polymethyl methacrylate (PMMA).
2-Propenoic acid, 2-methyl-: A derivative with a methyl group, used in the production of various polymers.
Uniqueness
2-Propenoic acid, 2-sulfo- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong ionic interactions and high reactivity.
Propriétés
Numéro CAS |
24287-24-9 |
|---|---|
Formule moléculaire |
C3H4O5S |
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
2-sulfoprop-2-enoic acid |
InChI |
InChI=1S/C3H4O5S/c1-2(3(4)5)9(6,7)8/h1H2,(H,4,5)(H,6,7,8) |
Clé InChI |
PHCOGQWRHWLVKP-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)
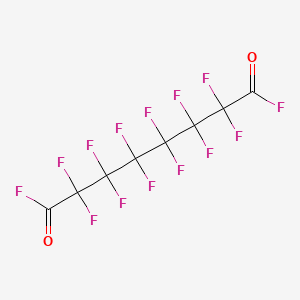





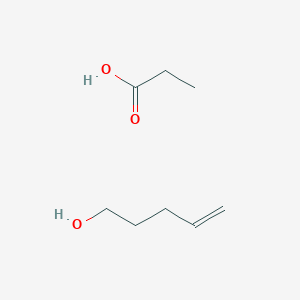
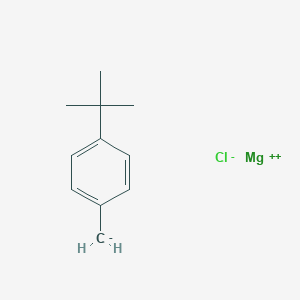
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
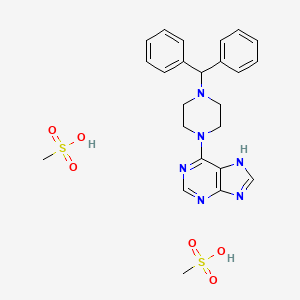
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
